molecular formula C12H15FO2 B14403353 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane CAS No. 88539-02-0

2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane

Cat. No.: B14403353
CAS No.: 88539-02-0
M. Wt: 210.24 g/mol
InChI Key: QVVIUQOEJIILFE-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an ethoxy group, a fluorophenyl group, and two methyl groups attached to the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane can be achieved through several synthetic routes. One common method involves the epoxidation of the corresponding alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Another approach involves the use of a halohydrin intermediate, which is then treated with a base to form the oxirane ring. This method often employs reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic systems, such as metal catalysts or enzyme-based catalysts, can be employed to improve reaction rates and selectivity. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also gaining traction in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring to yield alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of new carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane involves the interaction of the oxirane ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of new bonds. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane
  • 2-Ethoxy-2-(4-chlorophenyl)-3,3-dimethyloxirane
  • 2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethylthiirane

Uniqueness

2-Ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane is unique due to the presence of both an ethoxy group and a fluorophenyl group, which impart distinct electronic and steric properties. These features influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88539-02-0

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-ethoxy-2-(4-fluorophenyl)-3,3-dimethyloxirane

InChI

InChI=1S/C12H15FO2/c1-4-14-12(11(2,3)15-12)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3

InChI Key

QVVIUQOEJIILFE-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(O1)(C)C)C2=CC=C(C=C2)F

Origin of Product

United States

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